molecular formula C41H66N7O17P3S B096938 Arachidonyl-coa CAS No. 17046-56-9

Arachidonyl-coa

Cat. No. B096938
CAS RN: 17046-56-9
M. Wt: 1054 g/mol
InChI Key: JDEPVTUUCBFJIW-YQVDHACTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonyl-coa is a crucial molecule in the biosynthesis of various bioactive lipids, including endocannabinoids, prostaglandins, and leukotrienes. It is synthesized in the body through a complex pathway involving several enzymes and metabolic intermediates. The molecule has been extensively studied for its role in various physiological and pathological processes, including inflammation, pain, and cancer.

Scientific Research Applications

Infant Development and Dietary Needs

Arachidonic acid (ARA), derived from Arachidonyl-CoA, plays a crucial role in infant development, particularly in brain growth and the immune system. ARA is integral to the composition of human milk, providing essential fatty acids necessary for infants who cannot synthesize ARA in sufficient quantities to meet metabolic demands. Studies highlight ARA's function as a precursor to eicosanoids, which are vital for immunity and immune responses. The balance between ARA and docosahexaenoic acid (DHA) is critical, as an excess of DHA can suppress ARA's benefits. The inclusion of both ARA and DHA in infant formulas has been practiced for over two decades to mimic the nutrient profile of breast milk and support infant health and development (Hadley et al., 2016).

Metabolic Disorders and Bioactive Lipids

ARA's metabolism into bioactive lipids has implications for treating metabolic disorders. Eicosanoids derived from ARA are significant for their complex biofunctions, influencing various cell types including pancreatic β cells and hepatocytes. Research into ω-3 polyunsaturated fatty acids (PUFAs)-derived metabolites, such as eicosapentaenoic acid (EPA) and DHA, alongside ARA, indicates potential in treating diseases like diabetes and non-alcoholic fatty liver disease due to their anti-inflammatory effects (Duan et al., 2021).

Neurological Health and Disease Management

ARA is implicated in the management of bipolar disorder and other neurological conditions. It's a major structural component of the central nervous system (CNS) and is involved in signaling pathways critical for brain function. Dietary ARA affects brain health, impacting processes such as neuroinflammation and excitotoxicity, which are relevant to conditions like bipolar disorder. The modulation of the brain ARA cascade by drugs used in bipolar disorder treatment suggests ARA's potential therapeutic target (Bazinet, 2009).

Plant Defense Mechanisms

Interestingly, ARA also plays a role in plant biology as an elicitor of defense reactions to phytopathogens. It induces both local and systemic resistance in plants, akin to an immunization process. This function underscores ARA's biochemical versatility and highlights its potential application in agricultural sciences to enhance plant resilience against diseases without relying on chemical fungicides (Dedyukhina et al., 2014).

Cardiovascular and Renal Function

ARA metabolites, produced via cytochrome P450-dependent monooxygenases, significantly influence blood pressure regulation and renal function. These metabolites have been linked to both vasodilation and vasoconstriction, affecting systemic blood pressure and kidney health. Understanding ARA's metabolism through this pathway offers insights into its role in cardiovascular diseases and potential therapeutic targets (Rahman et al., 1997).

properties

CAS RN

17046-56-9

Product Name

Arachidonyl-coa

Molecular Formula

C41H66N7O17P3S

Molecular Weight

1054 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate

InChI

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JDEPVTUUCBFJIW-YQVDHACTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

synonyms

arachidonoyl-CoA
arachidonoyl-coenzyme A
arachidonyl-CoA
arachidonyl-coenzyme A
coenzyme A, arachidonyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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